2-(1H-pyrrol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
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Description
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Insecticidal Applications : The synthesis and assessment of novel heterocyclic compounds, incorporating motifs such as pyrrole, thiazole, and acetamide, have shown potential as insecticidal agents. These compounds were evaluated against pests like the cotton leafworm, Spodoptera littoralis, indicating the relevance of such structures in developing agricultural chemical agents (Fadda et al., 2017).
Neurodegenerative Disease Research : Research into the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, structurally related to the queried compound, has highlighted their potential as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. These properties are of interest for therapeutic applications in Alzheimer's disease, indicating the compound's framework may be beneficial in exploring treatments for neurodegenerative disorders (Umar et al., 2019).
Antimicrobial and Antitumor Activities : The exploration of various heterocyclic compounds, including the use of acetamide and thiazole derivatives, has demonstrated significant antimicrobial and antitumor activities. Such studies suggest the potential of these structural frameworks in medicinal chemistry for developing new therapeutic agents with antimicrobial and antitumor properties (Khalil et al., 2017).
Properties
IUPAC Name |
2-pyrrol-1-yl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c19-13(11-17-6-1-2-7-17)16-12-3-8-18(9-4-12)14-15-5-10-20-14/h1-2,5-7,10,12H,3-4,8-9,11H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAGSNJINSLVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C=CC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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